molecular formula C25H17ClFNO4 B2833659 8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 902507-44-2

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one

Cat. No.: B2833659
CAS No.: 902507-44-2
M. Wt: 449.86
InChI Key: XRKUIRLLENXKOF-UHFFFAOYSA-N
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Description

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C25H17ClFNO4 and its molecular weight is 449.86. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative and Antimicrobial Activities

Quinoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, 6-arylindeno[1,2-c]quinoline derivatives exhibited potent antiproliferative activities against human hepatocellular carcinoma and non-small cell lung cancer cell lines. These compounds induced cell cycle arrest and DNA fragmentation, suggesting potential as anticancer agents (Tseng et al., 2009).

Antibacterial Applications

Novel quinoline derivatives have shown significant antibacterial activities. For example, a study on 8-chloroquinolone derivatives demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Kuramoto et al., 2003).

Fluorophore Development

Quinoline derivatives are known for their efficient fluorescence properties and have been used in biochemistry and medicine for studying various biological systems. Research on new quinoline derivatives aims to find more sensitive and selective compounds for applications in DNA fluorophores and antioxidants (Aleksanyan & Hambardzumyan, 2013).

Cholesterol Biosynthesis Inhibition

Substituted quinoline mevalonolactones have been prepared and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This research indicates the potential of quinoline derivatives in developing new cholesterol-lowering drugs (Sliskovic et al., 1991).

Anti-Inflammatory and Antimicrobial Properties

Quinoline derivatives have also been investigated for their anti-inflammatory and antimicrobial activities. Some newer compounds have shown promising results in in vitro assays against bacteria and fungi, underscoring their therapeutic potential in anti-inflammatory and antimicrobial treatments (Faldu et al., 2014).

Properties

IUPAC Name

8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFNO4/c26-17-5-3-16(4-6-17)24(29)20-14-28(13-15-1-7-18(27)8-2-15)21-12-23-22(31-9-10-32-23)11-19(21)25(20)30/h1-8,11-12,14H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKUIRLLENXKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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